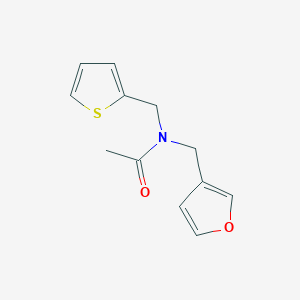

![molecular formula C14H17NO3 B2641137 Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2055840-73-6](/img/structure/B2641137.png)

Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

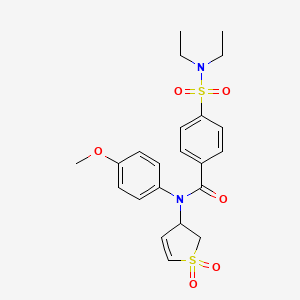

Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are known for their high ring strain which makes them valuable synthetic intermediates .

Synthesis Analysis

The convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been reported . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

Bicyclo[3.1.0]hexanes are characterized by their unique structure, which includes a three-membered ring . This structure is prevalent in natural products and synthetic bioactive compounds .Chemical Reactions Analysis

Intermolecular processes have been mostly limited to cyclopropanation reactions based on the use of carbenes and metallocarbenes . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Wissenschaftliche Forschungsanwendungen

Selective H3 Receptor Ligands

Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has been used in the design and synthesis of conformationally rigid histamine analogues . These compounds selectively bind to the H3 receptor subtype over the H4 receptor subtype . Notably, one compound showed potent binding affinity and over 100-fold selectivity for the H3 receptors . This suggests that the conformationally rigid bicyclo[3.1.0]hexane structure can be a useful scaffold for developing potent ligands selective for the target biomolecules .

Synthesis of Bicyclo[3.1.0]hexanes

This compound has been used in the synthesis of bicyclo[3.1.0]hexanes . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . This method provides a fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .

P1 Receptor Affinities

A series of bicyclo[3.1.0]hexane-based nucleosides, which includes Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, was synthesized and evaluated for their P1 receptor affinities in radioligand binding studies .

Treatment of CNS-related Disorders

The H3 receptor, which is mainly expressed in the central nervous system (CNS), regulates the synthesis and release of other neurotransmitters . It is involved in various physiological processes, including memory function, cognition, anxiety, pain, food intake, and body temperature regulation . Thus, H3 receptor activity inhibition could be a potential treatment for various CNS-related disorders, such as attention-deficit hyperactivity disorder, Alzheimer’s disease, narcolepsy, Parkinson’s disease, schizophrenia, and obesity .

Development of Anti-Cancer Drugs

The adenosine A3 receptor is a promising target for treating and diagnosing inflammation and cancer . Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, as part of a series of bicyclo[3.1.0]hexane-based nucleosides, could potentially be used in the development of anti-cancer drugs .

Synthesis of Fluorinated Analogues

Fluorinated analogues are increasingly important in medicinal chemistry . The synthesis of Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate could potentially be used in the development of these fluorinated analogues .

Eigenschaften

IUPAC Name |

benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-14-6-12(14)7-15(9-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGWUTLIQUXXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2641054.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol](/img/structure/B2641055.png)

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641056.png)

![4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-amine](/img/structure/B2641064.png)

![7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641072.png)